2,7-Diaminooctane
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Overview
Description
2,7-Diaminooctane is an organic compound belonging to the class of aliphatic diamines. It is characterized by the presence of two amino groups attached to the seventh and second carbon atoms of an eight-carbon alkane chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diaminooctane typically involves the catalytic hydrogenation of suberonitrile. This process is carried out at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is conducted in the liquid phase, either continuously or batchwise, with the catalyst arranged as a fixed bed in a reactor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the catalytic hydrogenation of suberonitrile, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diaminooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like bromine or chlorine in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines.
Scientific Research Applications
2,7-Diaminooctane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of pesticides, especially fungicides.
Mechanism of Action
The mechanism by which 2,7-Diaminooctane exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In catalytic applications, the compound acts as a structure-directing agent, facilitating the formation of specific crystal structures .
Comparison with Similar Compounds
1,8-Diaminooctane: Similar in structure but with amino groups attached to the first and eighth carbon atoms.
1,6-Diaminohexane: A shorter chain diamine with amino groups on the first and sixth carbon atoms.
1,4-Diaminobutane: An even shorter chain diamine with amino groups on the first and fourth carbon atoms.
Uniqueness: 2,7-Diaminooctane is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and structural configurations.
Properties
Molecular Formula |
C8H20N2 |
---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
octane-2,7-diamine |
InChI |
InChI=1S/C8H20N2/c1-7(9)5-3-4-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
QJPHURHRDPERAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(C)N)N |
Origin of Product |
United States |
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